molecular formula C13H23NO3 B14077763 tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate CAS No. 1780196-03-3

tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate

Cat. No.: B14077763
CAS No.: 1780196-03-3
M. Wt: 241.33 g/mol
InChI Key: QSRWJISLDIEUEY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate: is a chemical compound that belongs to the class of azepane derivatives It is characterized by the presence of a tert-butyl ester group and an oxoethyl group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and oxoethyl reagents. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to create derivatives with biological activity, such as antimicrobial or anticancer properties .

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate is unique due to its azepane ring structure, which provides different conformational flexibility compared to piperazine derivatives. This structural difference can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-4-5-11(6-9-14)7-10-15/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRWJISLDIEUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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